![molecular formula C13H9F5OS B3151794 2,2,3,3,3-Pentafluoro-1-phenyl-1-thiophen-2-ylpropan-1-ol CAS No. 722491-65-8](/img/structure/B3151794.png)
2,2,3,3,3-Pentafluoro-1-phenyl-1-thiophen-2-ylpropan-1-ol
Overview
Description
2,2,3,3,3-Pentafluoro-1-propanol is a chemical compound with the formula C3H3F5O . It is also known by other names such as PFPOH, 1H,1H-Pentafluoropropanol-1, 1-Propanol, 2,2,3,3,3-pentafluoro-, 1,1-Dihydroperfluoropropanol, and NSC 66413 . It has a molecular weight of 150.0473 .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol can be viewed using Java or Javascript . The compound has nine possible configurations which include four mirror-imaged pairs and an achiral conformer .Physical And Chemical Properties Analysis
2,2,3,3,3-Pentafluoro-1-propanol is a liquid with a refractive index of 1.288 (lit.) . It has a boiling point of 80 °C/748 mmHg (lit.) and a density of 1.505 g/mL at 25 °C (lit.) .Scientific Research Applications
Derivatization Reagent in GC-MS
This compound has been used as a derivatization reagent in Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma .
Analysis of Cocaine and Cocaethylene
It has also been used as a derivatization reagent in the simultaneous analysis of cocaine, cocaethylene, and their possible metabolic and pyrolytic products in blood, urine, and muscle by GC-MS .
Preparation of Trifluoromethyl Ynamines
This compound has been used in the preparation of trifluoromethyl ynamines, which in turn, converted aldehydes to α-trifluoromethyl-α,β-unsaturated amides .
Generation of Fluorinated α-Keto Ethers
It has been used to generate fluorinated α-keto ethers with alkenes and has wide applications in the expanding fluorous research area .
Alternative Cleaning Agent
2,2,3,3,3-Pentafluoro-1-propanol is an alternative cleaning agent for chlorofluorocarbon .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is categorized as a flammable liquid and has acute oral toxicity. It also has acute inhalation toxicity for vapors. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenyl-1-thiophen-2-ylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5OS/c14-12(15,13(16,17)18)11(19,10-7-4-8-20-10)9-5-2-1-3-6-9/h1-8,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYUXGZTMWWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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